molecular formula C26H30N4O4 B2491408 N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 955545-02-5

N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2491408
CAS RN: 955545-02-5
M. Wt: 462.55
InChI Key: MRWLCHVQYYZOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step processes, including the cyclization of hydrazides into 1,3,4-oxadiazoles, followed by subsequent reactions with selected bromoacetamides. Techniques such as N,N-dimethyl formamide (DMF) and sodium hydride (NaH) are often employed in these synthesis processes (Rehman et al., 2013), (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectral data from techniques like (1)H-NMR, IR, and mass spectrometry. Some compounds have been further verified through X-ray crystallography to confirm their structures, providing insights into their molecular conformations and interactions (Yu et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and condensation, to form their core structures. Their reactivity is explored through their biological screenings, indicating potential acetylcholinesterase inhibitory activities and antimicrobial properties, which showcase their chemical behavior in biological systems (Rehman et al., 2013), (Gul et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application and handling. While specific details on this compound are not provided, related compounds exhibit distinct physical characteristics that influence their biological activity and effectiveness.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and stability under various conditions, are significant for understanding the compound's potential applications. The antimicrobial and hemolytic activities of related compounds suggest a correlation between their chemical structure and biological effects, indicating their potential as pharmacological agents (Gul et al., 2017).

Scientific Research Applications

Antimicrobial and Hemolytic Activity

Research on derivatives of 1,3,4-oxadiazole compounds, such as N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, has shown significant antimicrobial and hemolytic activity. A study conducted by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed active antimicrobial properties against selected microbial species and demonstrated less toxicity, suggesting potential for further biological screening and application trials (Gul et al., 2017).

Anticonvulsant Evaluation

Nath et al. (2021) synthesized and evaluated indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. The study found that these compounds, similar in structure to this compound, showed significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice (Nath et al., 2021).

Anti-inflammatory and Anti-proliferative Agents

Rapolu et al. (2013) synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, which are structurally similar to this compound, and evaluated them for their anti-inflammatory and anti-proliferative activities. The compounds showed promising activity against human cancer cell lines and inflammation in rat paw edema, indicating potential as therapeutic agents (Rapolu et al., 2013).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-17(2)13-25-28-29-26(34-25)21-15-19-7-5-6-8-20(19)30(21)16-24(31)27-12-11-18-9-10-22(32-3)23(14-18)33-4/h5-10,14-15,17H,11-13,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWLCHVQYYZOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.